molecular formula C15H11ClN2O3S3 B2990833 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896339-27-8

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2990833
CAS No.: 896339-27-8
M. Wt: 398.89
InChI Key: UWNHQTNHQFODFX-UHFFFAOYSA-N
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Description

N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic small molecule based on a bi-heterocyclic scaffold, designed for advanced pharmacological and biochemical research. This compound features a central 2-aminothiazole core, a structure recognized as a privileged scaffold in medicinal chemistry due to its wide range of biological activities . The molecule is systematically substituted with a 5-chlorothiophene moiety and a 4-(methylsulfonyl)benzamide group, optimizing it for interaction with various enzymatic and receptor targets. Compounds with this structural profile have demonstrated significant potential in drug discovery research. Specifically, 2-aminothiazole derivatives have been reported as potent inhibitors of enzymes such as urease, α-glucosidase, and α-amylase, making them candidates for the development of treatments for conditions like diabetes and infections linked to urease activity . Furthermore, closely related N -(thiazol-2-yl)benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These studies suggest that such molecules act as negative allosteric modulators, providing valuable tools for probing the physiological functions of this poorly understood ion channel . In silico analyses of similar compounds predict favorable drug-like properties, including high gastrointestinal absorption and optimal skin permeation, while being non-permeant to the blood-brain barrier, which can be advantageous for reducing potential central nervous system (CNS) side effects . This product is intended for research applications only, including but not limited to hit-to-lead optimization, mechanism of action studies, and as a reference standard in analytical chemistry. This product is for non-human research use only. Not for therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S3/c1-24(20,21)10-4-2-9(3-5-10)14(19)18-15-17-11(8-22-15)12-6-7-13(16)23-12/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNHQTNHQFODFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential inhibition of COX-2 and 5-LOX enzymes. These enzymes are involved in the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, the compound could potentially reduce the production of these inflammatory mediators.

Pharmacokinetics

Similar compounds have been shown to have high gi absorption and are bbb permeant. These properties suggest that the compound could potentially have good bioavailability.

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C17H15ClN2O3S
  • Molecular Weight : 427.0 g/mol
  • CAS Number : 899967-89-6

The structure features a thiazole ring, a chlorothiophene moiety, and a sulfonamide group, which contribute to its biological properties.

Research indicates that this compound exhibits various mechanisms of action, primarily through enzyme inhibition. Notably, it has been studied for its inhibitory effects on:

  • Carbonic Anhydrase Isoenzymes : The compound has shown potential in inhibiting carbonic anhydrase isoenzymes, which are crucial in numerous physiological processes including acid-base balance and respiration .

Antiinflammatory Properties

Studies have demonstrated that the compound possesses significant anti-inflammatory activity. For example, it was evaluated for its ability to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators. The experimental setup involved measuring absorbance at 234 nm to quantify enzyme activity, demonstrating that the compound effectively reduced 5-LOX activity compared to standard inhibitors like zileuton .

Cytotoxicity Studies

In vitro cytotoxicity studies have shown that this compound exhibits low toxicity at effective concentrations. The compound was tested across various cell lines, revealing no significant cytotoxic effects at doses where it demonstrated biological activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study explored the synthesis of related thiazole derivatives and their biological activities. It was found that modifications to the thiazole ring significantly influenced the anti-inflammatory properties and enzyme inhibition profiles .
  • Molecular Docking Studies : Molecular docking studies using software like MOE have provided insights into how this compound interacts with target proteins involved in inflammation and cancer pathways. These studies indicated favorable binding affinities, suggesting that structural modifications could enhance efficacy .
  • Comparative Analysis : A comparative analysis with other known inhibitors revealed that this compound exhibited superior activity against certain isoforms of carbonic anhydrase compared to traditional drugs like acetazolamide .

Summary of Findings

Activity TypeObservationsReferences
Enzyme Inhibition Significant inhibition of 5-LOX
Cytotoxicity Low toxicity at effective doses
Molecular Docking Favorable binding to target proteins

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound shares structural similarities with several analogs reported in the literature. Key differences lie in the substituents on the thiazole ring and the sulfonyl/amide groups. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Thiazole Substituent Benzamide Substituent Notable Properties/Activities Reference
Target Compound 5-Chlorothiophen-2-yl 4-(Methylsulfonyl) Hypothesized anti-inflammatory/adjuvant synergy (inferred from analogs)
7a () Pyridin-2-yl 3-(Methylsulfonyl) Synthetic intermediate; no bioactivity reported
Compound 50 () 4-Bromophenyl 4-(N,N-Dimethylsulfamoyl) Potentiates NF-κB signaling; enhances cytokine production with adjuvants
2D291 () 2-Bromo-5-methylphenyl 4-(Piperidin-1-ylsulfonyl) Induces inflammatory cytokines (e.g., IL-6, TNF-α) with LPS/MPLA
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide () 5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl 4-(Dimethylsulfamoyl) Antifungal/antibacterial potential (structural inference)

Key Differences and Implications

Halogenated aryl groups (e.g., 4-bromophenyl in Compound 50) are associated with increased metabolic stability and target affinity, as seen in NF-κB modulation .

Sulfonyl Group Modifications: Methylsulfonyl (target compound) vs. dimethylsulfamoyl (Compound 50): The latter’s tertiary amine may improve membrane permeability but reduce electrophilicity compared to the methylsulfonyl group.

Biological Activity Trends :

  • Compounds with bulky aryl groups (e.g., 2-bromo-5-methylphenyl in 2D291) show enhanced cytokine induction, suggesting that steric bulk near the thiazole ring correlates with immune modulation .
  • Chlorothiophene derivatives (e.g., target compound) are less documented in the provided evidence but may offer unique electronic properties due to sulfur’s electronegativity and chlorine’s hydrophobic effects.

Spectral and Physicochemical Data

  • IR/NMR : Expected peaks include ν(C=O) ~1660–1680 cm⁻¹ (amide), ν(S=O) ~1150–1250 cm⁻¹ (sulfonyl), and aromatic C-H stretches ~3000–3100 cm⁻¹ (consistent with and ) .
  • Melting Point : Predicted >200°C based on analogs like 7a (mp 290°C) and 2D291 (solid at RT) .

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